1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate
Overview
Description
1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate (HDMIMTf) is a type of ionic liquid that has gained attention in the scientific community due to its unique properties. It is a room temperature ionic liquid (RTIL) that is composed entirely of ions and has a low melting point, making it a promising candidate for various applications in chemistry and biology.
Scientific Research Applications
Thermodynamic Properties and Density Measurements
1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate is studied for its thermodynamic properties and density measurements under various pressures and temperatures. The research emphasizes the importance of understanding the influence of the cation alkyl chain length, the number of cation substitutions, and the anion influence on these properties (Gardas et al., 2007).
Liquid Clathrate Formation
This compound is involved in liquid clathrate formation when mixed with aromatic hydrocarbons. This process results in the trapping of aromatic solutes in the solid state, forming crystalline inclusion compounds (Holbrey et al., 2003).
Ionic Liquid Structure Analysis
The structure of ionic liquids containing 1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate has been analyzed through neutron diffraction. This study provides insights into the charge ordering and liquid structure, comparing with analogous chloride and hexafluorophosphate salts (Deetlefs et al., 2006).
Viscosity Measurements
The viscosity of ionic liquids like 1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate has been measured to understand its dependence on temperature and pressure. This research provides crucial data for applications where the viscosity of ionic liquids is a critical factor (Harris et al., 2007).
Interaction with Beta-Cyclodextrin
Studies show that 1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate interacts with beta-cyclodextrin, forming inclusion complexes. This research is significant for understanding the association patterns and interaction strength of such ionic liquids with beta-cyclodextrin (He et al., 2009).
properties
IUPAC Name |
1-hexyl-2,3-dimethylimidazol-3-ium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N2.CHF3O3S/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;2-1(3,4)8(5,6)7/h9-10H,4-8H2,1-3H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBJIBLQQWXKBH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370177 | |
Record name | 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM TRIFLUOROMETHANSULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate | |
CAS RN |
797789-01-6 | |
Record name | 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM TRIFLUOROMETHANSULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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